N*1*-Ethyl-N*1*-(2-fluoro-benzyl)-ethane-1,2-diamine
Description
N1-Ethyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by an ethyl group and a 2-fluoro-benzyl substituent on the same nitrogen atom. This compound (CAS Ref: 10-F085873) has a molecular formula of C₁₂H₁₈FN₂ and a molecular weight of ~210.3 g/mol (estimated from analogs in –13).
Properties
IUPAC Name |
N'-ethyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12/h3-6H,2,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEPSORTTJXBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-Ethyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H17FN2
- Molecular Weight : 196.26 g/mol
- Structure : The compound consists of an ethyl group, a fluorobenzyl moiety, and an ethane-1,2-diamine backbone. The presence of the fluorine atom enhances its chemical properties and biological activity, making it a subject of interest for various research applications.
The biological activity of N1-Ethyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is attributed to its ability to interact with specific molecular targets. The fluorine atom enhances its binding affinity to certain biological receptors and enzymes, which can modulate various biological processes. Preliminary studies suggest potential applications in:
- Antimicrobial Activity : Exhibiting effects against a range of microorganisms.
- Anticancer Activity : Showing promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
Interaction Studies
Studies have focused on the binding affinity of N1-Ethyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine with biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications by identifying specific interactions with enzymes or receptors that may lead to desired biological effects.
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other derivatives which can influence its reactivity and biological properties. Below is a comparison table highlighting some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N1-Ethyl-N1-(4-fluorobenzyl)-ethane-1,2-diamine | C11H17FN2 | Contains a para-fluorobenzyl group |
| N1-Ethyl-N1-(4-chlorobenzyl)-ethane-1,2-diamine | C11H17ClN2 | Chlorine substitution alters reactivity |
| N1-Ethyl-N1-(4-bromobenzyl)-ethane-1,2-diamine | C11H17BrN2 | Bromine atom provides different reactivity |
| N1-Ethyl-N1-(2-chlorobenzyl)-ethane-1,2-diamine | C11H17ClN2 | Chlorinated variant with distinct biological properties |
The unique combination of the fluorinated aromatic ring and the ethane-1,2-diamine structure allows for distinct pharmacological properties compared to other similar compounds.
Antimicrobial Studies
Research has demonstrated that N1-Ethyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine exhibits significant antimicrobial activity. A study utilizing the microdilution method determined minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), and minimum fungicidal concentrations (MFC) for various microorganisms. The results indicated effective antimicrobial properties at concentrations ranging from 312.5 µM to >2500 µM .
Anticancer Activity
In vitro studies have shown that N1-Ethyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine can induce apoptosis in cancer cell lines such as HeLa cells. The compound was observed to trigger caspase activation and down-regulate key survival pathways involving ERK signaling. This suggests its potential as a multitarget ligand in cancer therapy .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Key analogs and their properties are summarized below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
